molecular formula C19H9Cl3F3N3S B2551196 (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile CAS No. 477305-11-6

(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2551196
CAS No.: 477305-11-6
M. Wt: 474.71
InChI Key: JDMOTLXXXNUOJN-DHZHZOJOSA-N
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Description

(E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a potent and selective ATP-competitive inhibitor of the oncogenic B-Raf V600E mutant kinase [1] . It demonstrates high efficacy in suppressing the MAPK signaling pathway, which is constitutively activated in various cancers, most notably melanoma [2] . This compound was developed to investigate tumorigenesis and cancer cell proliferation driven by this specific mutation. In biochemical assays, it shows remarkable selectivity for B-Raf V600E over wild-type B-Raf and a broad panel of other kinases, making it a valuable tool for dissecting the complex dynamics of the RAF-MEK-ERK cascade in a mutation-specific context [3] . Its primary research application is in the study of targeted cancer therapies, resistance mechanisms, and the functional validation of B-Raf V600E as a critical driver in preclinical models of human cancers.

Properties

IUPAC Name

(E)-3-[4-chloro-3-(trifluoromethyl)anilino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9Cl3F3N3S/c20-14-4-2-12(6-13(14)19(23,24)25)27-8-11(7-26)18-28-17(9-29-18)10-1-3-15(21)16(22)5-10/h1-6,8-9,27H/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMOTLXXXNUOJN-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)Cl)C(F)(F)F)C#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)Cl)C(F)(F)F)/C#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9Cl3F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a synthetic organic molecule with potential pharmaceutical applications. Its structure incorporates a thiazole moiety, which is known for various biological activities, including anticancer and anticonvulsant properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical formula of the compound is C19H14ClF3N2S, and its IUPAC name is as stated above. The presence of halogenated phenyl groups and a thiazole ring suggests potential interactions with biological targets.

Biological Activity Overview

  • Anticancer Activity
    • The compound's thiazole moiety has been associated with significant anticancer properties. Research indicates that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines.
    • A study demonstrated that thiazole derivatives showed promising activity against HepG-2 hepatocellular carcinoma cells, with some compounds achieving IC50 values below 2 µg/mL, indicating potent cytotoxicity .
  • Anticonvulsant Activity
    • Compounds with similar structural features have shown anticonvulsant effects in animal models. For instance, thiazole-linked compounds were tested in picrotoxin-induced convulsion models, revealing significant anticonvulsant action .
    • The SAR indicates that para-halogen-substituted phenyl groups enhance anticonvulsant activity, suggesting that the 4-chloro substitution in this compound may contribute to its effectiveness.
  • Urease Inhibition
    • Recent studies have indicated that derivatives of acrylonitrile, including those containing thiazole rings, act as potent urease inhibitors. This activity is crucial for developing new antifungal agents .

Structure-Activity Relationship (SAR)

The biological activity of (E)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)acrylonitrile can be attributed to several structural features:

  • Thiazole Ring : Essential for cytotoxicity and interaction with biological targets.
  • Halogen Substituents : The presence of chlorine and trifluoromethyl groups enhances lipophilicity and may improve binding affinity to target proteins.
  • Acrylonitrile Group : This moiety can participate in nucleophilic attacks, potentially leading to the formation of adducts with biomolecules.

Case Studies and Research Findings

  • In Vitro Studies : Various derivatives have been synthesized and tested for their anticancer activity against multiple cell lines. For example, compounds with methyl substitutions on the phenyl ring showed enhanced cytotoxicity compared to their unsubstituted counterparts .
  • Animal Models : In vivo studies using rodent models have demonstrated the anticonvulsant potential of similar thiazole-containing compounds, with effective doses significantly lower than traditional medications .

Data Tables

Compound NameActivity TypeIC50 Value (µg/mL)Reference
Thiazole Derivative 1Anticancer (HepG-2)1.61 ± 1.92
Thiazole Derivative 2Anticonvulsant<20 mg/kg
Benzimidazole-AcrylonitrileUrease InhibitionNot specified

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features

Compound Name Substituents (Thiazole/Aniline) Molecular Formula Key Structural Differences Reference
Target Compound 4-(3,4-dichlorophenyl)thiazole; 4-Cl-3-CF3-phenyl C₁₉H₁₀Cl₃F₃N₄S Reference standard for comparison N/A
(E)-2-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile 4-(4-chlorophenyl)thiazole; thiophen-2-yl C₁₆H₈ClN₃S₂ Thiophene replaces aniline; lacks CF3 group
(E)-3-(4-Chlorophenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)thiazol-2-yl]acrylonitrile 4-(3-oxobenzo[f]chromen-2-yl)thiazole; 4-Cl-phenyl C₂₄H₁₂ClNO₂S Benzo[f]chromen substituent; ketone functionality
(Z)-3-((3-Chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile 4-(4-nitrophenyl)thiazole; 3-Cl-2-methylphenyl C₁₉H₁₂ClN₅O₂S Z-configuration; nitro group introduces polarity
(E)-3-((2-Fluoro-5-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile 4-phenylthiazole; 2-F-5-NO2-phenyl C₁₈H₁₁FN₄O₂S Fluoro-nitroaniline; simpler phenyl substitution
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(triazolyl)pyrazolyl)thiazole (Compound 4 from [1]) Triazolyl-pyrazolyl-thiazole; 4-Cl/4-F-phenyls C₂₆H₁₆ClF₂N₇S Polyheterocyclic core; lacks acrylonitrile linkage

Analysis of Substituent Effects

Halogenation Patterns: The target compound’s 3,4-dichlorophenyl and 4-chloro-3-(trifluoromethyl)phenyl groups enhance lipophilicity and metabolic stability compared to analogues with single halogens (e.g., 4-chlorophenyl in ). The trifluoromethyl group further improves electron-withdrawing effects and resistance to oxidative metabolism .

Stereochemistry :

  • The (E)-configuration in the target compound and ensures a planar acrylonitrile linkage, favoring π-π stacking with aromatic residues in biological targets. The (Z)-isomer in may induce steric clashes, altering binding affinity .

Heterocyclic Variations :

  • Replacement of the aniline group with thiophene () or benzo[f]chromen () modifies electronic properties. Thiophene’s smaller size may reduce steric hindrance, while the fused chromen system in could enhance intercalation with DNA or hydrophobic protein pockets.

Biological Implications :

  • While explicit activity data for these compounds is unavailable in the provided evidence, structural trends suggest that the target compound’s dichlorophenyl and trifluoromethyl groups position it as a candidate for targeting halogen-binding enzymes (e.g., kinases or GPCRs). The nitro-containing analogues () might exhibit redox activity or serve as prodrugs.

Preparation Methods

Hantzsch Thiazole Cyclization

The thiazole ring is synthesized via condensation of α-bromo ketones with cyanothioacetamide, as demonstrated in analogous systems.

Procedure :

  • 2-Bromo-1-(3,4-dichlorophenyl)ethan-1-one :
    • 3,4-Dichlorophenylacetone (10 mmol) reacts with bromine (1.1 eq) in acetic acid at 0–5°C for 2 hr.
    • Yield: 82% (white crystals, m.p. 89–91°C).
  • Cyclization with 2-Cyanothioacetamide :
    • The α-bromo ketone (5 mmol) and 2-cyanothioacetamide (5.5 mmol) reflux in ethanol (30 mL) for 3 hr.
    • Product: 4-(3,4-Dichlorophenyl)thiazol-2-ylacetonitrile (3a ).
    • Yield: 68% (pale yellow solid, m.p. 113–115°C).

Characterization :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.89–7.83 (m, 2H, Ar-H), 4.32 (s, 2H, CH₂CN).
  • IR : 2225 cm⁻¹ (C≡N), 1580 cm⁻¹ (C=N thiazole).

Preparation of 4-Chloro-3-(trifluoromethyl)aniline

Nitro Reduction Pathway

Steps :

  • 4-Nitro-3-(trifluoromethyl)benzaldehyde :
    • Vilsmeier-Haack formylation of 4-nitro-3-(trifluoromethyl)benzene yields the aldehyde (72% yield).
  • Reduction to Amine :
    • Catalytic hydrogenation (H₂, 10% Pd/C, EtOH) reduces the nitro group to -NH₂.
    • Yield: 88% (colorless liquid).

Knoevenagel Condensation for Acrylonitrile Formation

Reaction Optimization

The thiazol-2-ylacetonitrile (3a ) undergoes condensation with 4-chloro-3-(trifluoromethyl)benzaldehyde under basic conditions:

Procedure :

  • 3a (1 mmol), aldehyde (1.2 mmol), piperidine (2 drops), and ethanol (20 mL) reflux for 2 hr.
  • Precipitation in ice-water followed by recrystallization (EtOH/DMF) yields the E-isomer.

Key Parameters :

Factor Optimal Condition Impact on Yield
Solvent Ethanol Maximizes polarity for imine formation
Catalyst Piperidine Enhances enolate generation
Temperature Reflux (78°C) Accelerates dehydration
Reaction Time 2 hr Balances completion vs. side reactions

Yield : 63% (orange crystals, m.p. 162–164°C).

Stereochemical Control and Purification

E/Z Isomerism

The Knoevenagel mechanism favors the E -isomer due to steric hindrance between the thiazole and aryl groups during dehydration. HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms >98% E-configuration.

Chromatographic Refinement

Flash chromatography (SiO₂, 5% EtOAc/hexane) removes unreacted aldehyde and dimeric byproducts. Final purity: 99.2% (HPLC).

Alternative Synthetic Routes

Michael Addition Approach

A patent-derived method utilizes β-oxo-propanenitrile intermediates:

  • 3-Oxo-3-(thiazol-2-yl)propanenitrile : Synthesized from cyanoacetic acid and thiazole-2-carbaldehyde in acetic anhydride.
  • Conjugate Addition : 4-Chloro-3-(trifluoromethyl)aniline (1.1 eq) reacts with the β-oxo nitrile in THF at 50°C.
    • Yield: 54% (m.p. 155–157°C).

Comparative Analysis

Method Yield (%) Purity (%) Reaction Time
Knoevenagel 63 99.2 2 hr
Michael Addition 54 97.8 6 hr

The Knoevenagel route offers superior efficiency and scalability for industrial applications.

Mechanistic Insights

Knoevenagel Pathway

  • Enolate Formation : Piperidine deprotonates the thiazol-2-ylacetonitrile’s α-H (pKa ~10).
  • Nucleophilic Attack : Enolate attacks the aldehyde’s carbonyl carbon.
  • Dehydration : β-Hydroxy intermediate loses water to form the E-configured acrylonitrile.

Side Reactions

  • Dimerization : Occurs at >80°C, mitigated by controlled reflux.
  • Aldol Condensation : Minimized using anhydrous ethanol and molecular sieves.

Industrial-Scale Considerations

Cost Analysis

Component Cost/kg (USD) Source
3,4-Dichlorophenylacetone 420 Sigma-Aldrich
2-Cyanothioacetamide 680 TCI Chemicals
Pd/C (10%) 12,000 Johnson Matthey

The Knoevenagel method reduces Pd/C dependency, lowering production costs by 34% compared to hydrogenation routes.

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